molecular formula C19H24N2O5 B11488323 ethyl 5-(3,4-dimethoxyphenyl)-2-morpholino-1H-pyrrole-3-carboxylate

ethyl 5-(3,4-dimethoxyphenyl)-2-morpholino-1H-pyrrole-3-carboxylate

Cat. No.: B11488323
M. Wt: 360.4 g/mol
InChI Key: YSGFIQZWADLYDI-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethoxyphenyl)-2-morpholino-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 3,4-dimethoxyphenyl group, a morpholino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3,4-dimethoxyphenyl)-2-morpholino-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the 3,4-dimethoxyphenyl group and the morpholino group. The final step involves the esterification of the carboxylate group with ethanol.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Introduction of Substituents: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, while the morpholino group can be added through nucleophilic substitution.

    Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dimethoxyphenyl)-2-morpholino-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the morpholino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 5-(3,4-dimethoxyphenyl)-2-morpholino-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-dimethoxyphenyl)-2-morpholino-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 5-(3,4-dimethoxyphenyl)-2-morpholino-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:

These compounds share structural similarities but differ in their functional groups and biological activities

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 5-(3,4-dimethoxyphenyl)-2-morpholin-4-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H24N2O5/c1-4-26-19(22)14-12-15(20-18(14)21-7-9-25-10-8-21)13-5-6-16(23-2)17(11-13)24-3/h5-6,11-12,20H,4,7-10H2,1-3H3

InChI Key

YSGFIQZWADLYDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC(=C(C=C2)OC)OC)N3CCOCC3

Origin of Product

United States

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